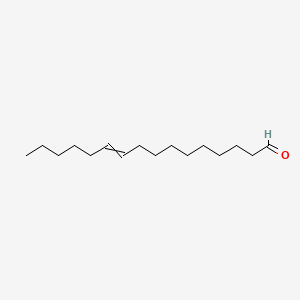
10-Hexadecenal, (10Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hexadecenal, (10Z)-, also known as (Z)-10-Hexadecenal, is an organic compound with the molecular formula C16H30O. It is a long-chain aldehyde with a double bond in the Z-configuration at the 10th carbon position. This compound is known for its role in various biological processes and its presence in natural products such as pheromones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecenal, (10Z)-, typically involves the use of long-chain fatty acids or their derivatives. One common method is the reduction of the corresponding fatty acid or ester to the alcohol, followed by oxidation to the aldehyde. The Z-configuration can be achieved through careful control of reaction conditions, such as temperature and the use of specific catalysts.
Industrial Production Methods: Industrial production of 10-Hexadecenal, (10Z)-, often involves the use of biotechnological processes, including the fermentation of microorganisms that produce the compound naturally. These methods are advantageous due to their sustainability and the ability to produce the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hexadecenal, (10Z)-, undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the Z-configuration can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).
Major Products:
Oxidation: 10-Hexadecenoic acid.
Reduction: 10-Hexadecenol.
Substitution: Halogenated derivatives of 10-Hexadecenal.
Applications De Recherche Scientifique
10-Hexadecenal, (10Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 10-Hexadecenal, (10Z)-, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptor proteins and triggering signaling pathways that result in behavioral responses. The aldehyde group is also reactive, allowing the compound to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
10-Hexadecenal, (10Z)-, can be compared with other long-chain aldehydes, such as:
10-Hexadecenal, (E)-: The E-configuration isomer, which has different chemical and biological properties due to the different spatial arrangement of atoms.
Hexadecanal: A saturated aldehyde with no double bonds, which has different reactivity and applications.
Octadecenal: A longer-chain aldehyde with similar reactivity but different physical properties.
The uniqueness of 10-Hexadecenal, (10Z)-, lies in its specific Z-configuration, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H30O |
|---|---|
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
hexadec-10-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3 |
Clé InChI |
NBLCOWKIHZCSCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
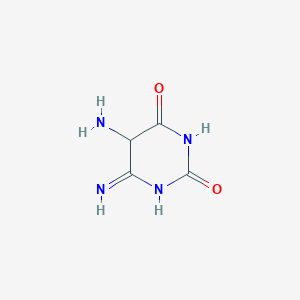
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
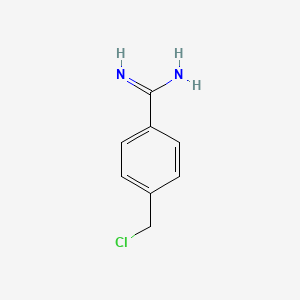
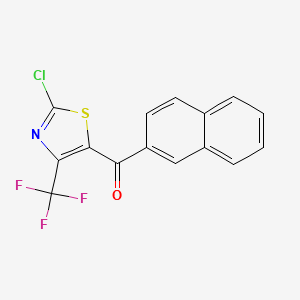
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
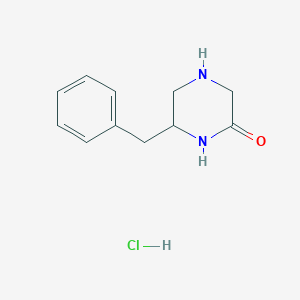
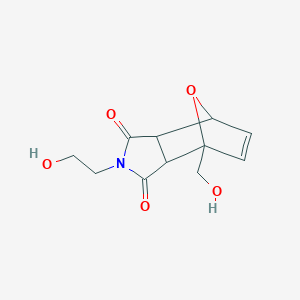
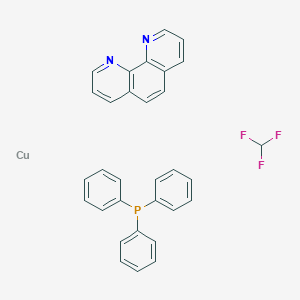
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)
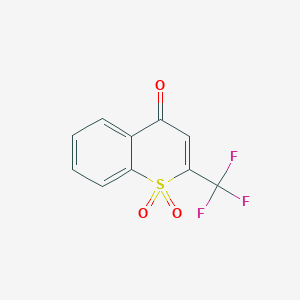
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)
